molecular formula C20H11NO2 B1204207 3-Nitroperylene CAS No. 20589-63-3

3-Nitroperylene

Cat. No.: B1204207
CAS No.: 20589-63-3
M. Wt: 297.3 g/mol
InChI Key: QZJXXFWGAGHMGG-UHFFFAOYSA-N
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Description

3-Nitroperylene is a nitrated polycyclic aromatic hydrocarbon with the molecular formula C20H11NO2. It is a derivative of perylene, a well-known polycyclic aromatic hydrocarbon. The compound is characterized by the presence of a nitro group (-NO2) attached to the perylene core.

Scientific Research Applications

3-Nitroperylene has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of nitrated polycyclic aromatic hydrocarbons and their interactions with various reagents.

    Biology: The compound’s mutagenic properties make it a valuable tool for studying mutagenesis and the mechanisms of DNA damage and repair.

    Medicine: Research on this compound contributes to understanding the potential health risks associated with exposure to nitrated polycyclic aromatic hydrocarbons.

    Industry: It is used in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 3-Nitroperylene involves its metabolism by MOF enzymes to yield a ring-oxidized compound, which is then reduced to the hydroxylamine by a bacterial nitroreductase. The hydroxylamine is then O-acetylated to yield a reactive ultimate mutagen .

Safety and Hazards

3-Nitroperylene is considered hazardous. In case of skin contact, it is advised to wash off immediately with plenty of water . If inhaled, the victim should be moved to fresh air . If swallowed, immediate medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitroperylene can be synthesized through the nitration of perylene. The nitration process typically involves the reaction of perylene with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the perylene molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions similar to those used in laboratory synthesis. The process requires careful control of reaction parameters to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroperylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of 3-Nitroperylene: this compound is unique due to its specific structural configuration and the position of the nitro group, which influences its chemical reactivity and biological activity. Its distinct properties make it a valuable compound for studying the effects of nitrated polycyclic aromatic hydrocarbons .

Properties

IUPAC Name

3-nitroperylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO2/c22-21(23)18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJXXFWGAGHMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174600
Record name 3-Nitroperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20589-63-3
Record name 3-Nitroperylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20589-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitroperylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020589633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitroperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitroperylene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCG4K35YXW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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